molecular formula C22H17ClN4O3 B2411582 methyl 4-(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate CAS No. 899985-47-8

methyl 4-(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate

Cat. No.: B2411582
CAS No.: 899985-47-8
M. Wt: 420.85
InChI Key: JLEOCUBCNVWTIN-UHFFFAOYSA-N
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Description

Methyl 4-(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate is a complex organic compound belonging to the class of pyrazolopyridines This compound features a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system containing nitrogen atoms

Properties

IUPAC Name

methyl 4-[(4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O3/c1-13-18-19(23)17(12-24-20(18)27(26-13)16-6-4-3-5-7-16)21(28)25-15-10-8-14(9-11-15)22(29)30-2/h3-12H,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEOCUBCNVWTIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of appropriate precursors, such as 3-methyl-1-phenyl-5-pyrazolone, with various benzaldehydes in the presence of catalysts like sodium acetate. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Large-scale reactions are typically carried out in specialized reactors with precise control over reaction parameters. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate has been investigated for its potential as a therapeutic agent due to its structural similarity to other biologically active pyrazole derivatives. Pyrazoles have been known to exhibit a variety of pharmacological activities including anti-inflammatory, analgesic, and antitumor effects.

Key Findings:

  • Antitumor Activity: Studies have indicated that pyrazolo derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound have shown promise in targeting specific pathways involved in tumor growth, making them potential candidates for cancer therapy .

Biological Research

The compound's unique structure allows it to interact with various biological targets. Research has focused on its role as an inhibitor of specific enzymes or receptors involved in disease mechanisms.

Applications in Research:

  • Enzyme Inhibition: this compound has been studied for its ability to inhibit protein kinases, which are critical in cell signaling pathways. Such inhibition can lead to altered cellular responses and potentially therapeutic effects against diseases like cancer and diabetes .

Development of Novel Therapeutics

The synthesis of this compound has opened avenues for the development of novel therapeutics targeting various diseases. Its carboxamide moiety enhances solubility and bioavailability, which are critical factors in drug design.

Potential Therapeutic Uses:

  • Anti-inflammatory Agents: The compound may possess anti-inflammatory properties similar to other pyrazole derivatives. Research indicates that modifications in the pyrazole ring can lead to increased efficacy against inflammatory conditions .

Several studies have documented the effectiveness of pyrazole derivatives similar to this compound:

  • Study on Antitumor Activity: A recent study demonstrated that a related compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspases .
  • Research on Anti-inflammatory Effects: Another investigation revealed that pyrazole derivatives reduced inflammation markers in animal models of arthritis, suggesting their potential use as anti-inflammatory agents .

Mechanism of Action

The mechanism by which methyl 4-(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities and exhibit similar biological activities.

  • Pyrazolopyridines: Other members of this class have been studied for their medicinal properties.

Biological Activity

Methyl 4-(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrazolo[3,4-b]pyridine core, which is known for its pharmacological potential. Recent synthetic approaches have highlighted methods to create derivatives of this compound efficiently, often yielding high purity and good yields under mild conditions .

Table 1: Structural Characteristics

ComponentDescription
Core StructurePyrazolo[3,4-b]pyridine
Substituents4-chloro, 3-methyl, and benzoate moieties
Molecular FormulaC24H22ClN3O3

Anticancer Properties

Research has demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibit notable anticancer properties. For instance, one study reported an IC50 value of 56 nM against TRKA kinase, a target associated with various cancers . The compound's ability to inhibit cell proliferation was also evaluated in multiple cancer cell lines, including MCF-7 and HUVEC, showcasing selectivity and effective plasma stability.

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has shown promising anti-inflammatory properties. A series of analogues derived from similar pyrazolo structures exhibited significant inhibition of inflammatory responses. One specific analogue demonstrated an 81.91% inhibition rate in anti-inflammatory assays . This suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents.

Antibacterial Activity

The antibacterial potential of pyrazolo derivatives has also been explored. Some studies indicated moderate antibacterial activity against several bacterial strains including Pseudomonas aeruginosa and Staphylococcus aureus. The measured inhibition zones ranged up to 13 mm for specific derivatives . This highlights the versatility of the compound in addressing infectious diseases.

Toxicity and Safety Profile

Toxicity assessments are crucial in evaluating the safety of new compounds. Initial studies using Osiris software predicted favorable toxicity profiles for several derivatives of pyrazolo compounds. The results indicated low ulcerogenic effects while maintaining significant therapeutic efficacy .

Case Study 1: TRKA Inhibition

A detailed study focused on the inhibition of TRKA kinase by this compound revealed its potential as an anticancer agent. The compound demonstrated selective cytotoxicity towards cancerous cells with minimal effects on normal cells, indicating a promising therapeutic window for further development.

Case Study 2: Anti-inflammatory Efficacy

Another investigation assessed the anti-inflammatory effects of related pyrazolo compounds in vivo. The study found that treatment with these compounds significantly reduced inflammatory markers in animal models, suggesting their potential application in treating chronic inflammatory diseases.

Q & A

Q. What are the recommended multi-step synthetic routes for methyl 4-(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate?

The synthesis typically involves condensation of pyrazole-carboxamide intermediates with substituted benzoic acid derivatives. For example, pyrazolo[3,4-b]pyridine cores can be functionalized via nucleophilic substitution or Pd-catalyzed coupling reactions. A key step is the formation of the carboxamido bridge using activating agents like POCl₃ or EDC/HOBt under inert conditions . Post-condensation, esterification with methyl groups is achieved via methanol in acidic media. Purity is optimized via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral discrepancies may arise?

  • 1H/13C NMR : Identifies substituent positions on the pyrazole and benzoate moieties. Tautomeric shifts in the pyrazole ring (e.g., NH vs. CH environments) may cause peak splitting, requiring deuterated DMSO for resolution .
  • IR : Confirms amide (1650–1700 cm⁻¹) and ester (1720–1750 cm⁻¹) carbonyl stretches.
  • XRD : Resolves crystal packing and confirms regiochemistry, especially for chlorinated and methyl substituents . Discrepancies in melting points or solubility (e.g., polymorphs) require DSC or PXRD analysis .

Q. What safety protocols are essential when handling this compound in vitro?

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of chlorinated intermediates.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes with saline .
  • Storage : In amber vials at –20°C, desiccated to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity for kinase targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., JAK2 or CDK2). Focus on the chloro-methyl-pyrazole motif’s steric and electronic complementarity .
  • QSAR : Correlate substituent electronegativity (e.g., Cl vs. F) with inhibitory IC₅₀ values. Adjust the benzoate’s para-substituents to enhance solubility without compromising affinity .

Q. What strategies resolve contradictions in reported solubility data across different solvents?

  • Polymorph Screening : Use high-throughput crystallization (e.g., solvent-drop grinding) to identify stable forms.
  • Hansen Solubility Parameters : Calculate HSPs to predict solubility in DMSO vs. ethanol. Note that the methyl ester’s hydrophobicity may reduce aqueous solubility, requiring co-solvents like PEG-400 .

Q. How can tautomerism in the pyrazolo[3,4-b]pyridine core impact biological activity interpretation?

The 1H-pyrazole ring can tautomerize between NH (major) and CH (minor) forms, altering hydrogen-bonding capacity. Use dynamic NMR (e.g., variable-temperature studies in DMSO-d₆) to quantify tautomer ratios. In silico MD simulations (AMBER/CHARMM) can predict dominant tautomers in binding pockets .

Q. What experimental designs validate the compound’s metabolic stability in hepatic microsomes?

  • In Vitro Assay : Incubate with human liver microsomes (HLMs) + NADPH, monitoring degradation via LC-MS/MS. Calculate t₁/₂ using non-compartmental analysis.
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks. The methyl benzoate group may reduce CYP affinity due to steric hindrance .

Methodological Challenges

Q. How to address low yields in the final coupling step of the carboxamido bridge?

  • Catalyst Optimization : Replace traditional EDCI with BOP or HATU to improve amide bond formation efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 150 W) while maintaining >80% yield .

Q. What analytical approaches differentiate between regioisomers during synthesis?

  • 2D NMR (HSQC/HMBC) : Assign cross-peaks between pyrazole C-5 and benzoate carbonyls.
  • HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate isomers. Regioisomers show distinct retention times and fragmentation patterns .

Data Analysis and Reporting

Q. How to statistically analyze dose-response curves in cytotoxicity assays?

  • Four-Parameter Logistic Model : Fit data using GraphPad Prism to calculate EC₅₀ values. Report 95% confidence intervals.
  • ANOVA with Tukey’s Test : Compare efficacy across analogs (e.g., chloro vs. bromo substituents) .

Q. What metrics should be prioritized in SAR studies for antimicrobial activity?

  • MIC/MBC Ratios : Determine bacteriostatic vs. bactericidal effects.
  • Efflux Pump Inhibition : Combine with sub-inhibitory erythromycin to assess synergy against resistant strains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.